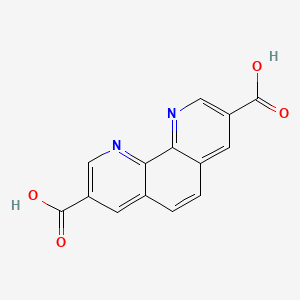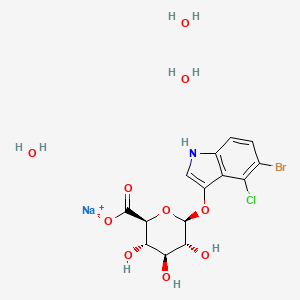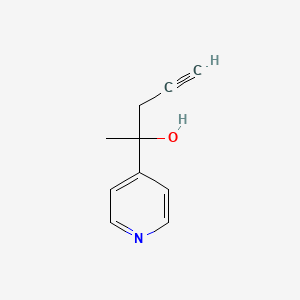
1,10-Phenanthroline-3,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-3,8-dicarboxylic acid is an aromatic compound with the molecular formula C14H8N2O4. It is a derivative of phenanthroline, characterized by the presence of two carboxylic acid groups at the 3 and 8 positions of the phenanthroline ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as coordination chemistry, catalysis, and materials science .
Métodos De Preparación
1,10-Phenanthroline-3,8-dicarboxylic acid can be synthesized through several synthetic routes. One common method involves the palladium-catalyzed alkoxycarbonylation of bromophenanthroline. This reaction yields high amounts of the desired carboxylic acid derivatives . The general reaction conditions include the use of a palladium catalyst, an appropriate base, and a solvent such as ethanol or water under reflux conditions .
Análisis De Reacciones Químicas
1,10-Phenanthroline-3,8-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can participate in aerobic oxidation reactions when complexed with metal ions such as ruthenium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly when functionalized with halogen atoms.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and water. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline-3,8-dicarboxylic acid primarily involves its ability to chelate metal ions. This chelation can stabilize metal ions in various oxidation states, facilitating redox reactions and catalytic processes. The compound’s molecular structure allows it to interact with metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes .
Comparación Con Compuestos Similares
1,10-Phenanthroline-3,8-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form stable metal complexes compared to other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: Lacks the carboxylic acid groups, making it less versatile in forming stable complexes.
1,10-Phenanthroline-3-carboxylic acid: Contains only one carboxylic acid group, offering different coordination properties.
2,2’-Bipyridine: Another common ligand used in coordination chemistry, but with different structural and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced ability to form stable and functional metal complexes.
Propiedades
Fórmula molecular |
C14H8N2O4 |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
1,10-phenanthroline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-7-1-2-8-4-10(14(19)20)6-16-12(8)11(7)15-5-9/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
IXDXPWFHPVBWHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)

![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)
![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)






![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)

![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)
